molecular formula C6H2Cl4O2S B13634199 2,3,6-Trichlorobenzenesulfonyl chloride

2,3,6-Trichlorobenzenesulfonyl chloride

Cat. No.: B13634199
M. Wt: 280.0 g/mol
InChI Key: IPIBHGIAEBDUDK-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3O2S. It is a derivative of benzene, where three chlorine atoms and a sulfonyl chloride group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of 2,3,6-trichlorobenzene-1-sulfonyl chloride is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process involves continuous monitoring and optimization to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or bromine (Br2) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaS) are commonly used under basic or neutral conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,3,6-Trichlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

    Industry: Applied in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-trichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in the synthesis of sulfonamide drugs, where the compound reacts with amine groups on target molecules to form stable sulfonamide linkages .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichlorobenzene-1-sulfonyl chloride
  • 2,4,6-Trichlorobenzene-1-sulfonyl chloride
  • 2,3,5-Trichlorobenzene-1-sulfonyl chloride

Uniqueness

2,3,6-Trichlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the chlorine atoms and the sulfonyl chloride group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical synthesis processes .

Properties

Molecular Formula

C6H2Cl4O2S

Molecular Weight

280.0 g/mol

IUPAC Name

2,3,6-trichlorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H

InChI Key

IPIBHGIAEBDUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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